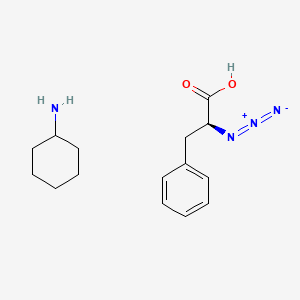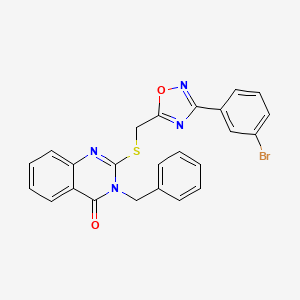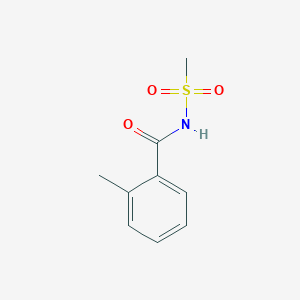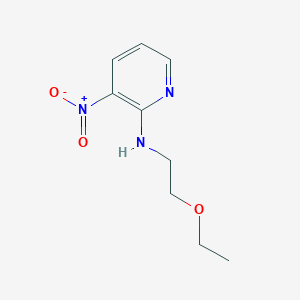
L-azidophenylalanine CHA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-azidophenylalanine CHA salt: is an unnatural amino acid derivative of L-phenylalanine. It is characterized by the presence of an azide group, which makes it a valuable reagent in bioorthogonal chemistry, particularly in click chemistry reactions. This compound is often used as a vibrational reporter to study local protein environments and has applications in various scientific fields, including chemistry, biology, and medicine .
Mecanismo De Acción
Target of Action
L-azidophenylalanine CHA salt, also known as (2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine, is a non-standard amino acid that is used as a bioorthogonal click-chemistry reagent . The primary targets of this compound are proteins, specifically at the sites where the azide group can facilitate ‘click’ reactions to attach diverse chemical groups for protein functionalization .
Mode of Action
The azide group in this compound is unstable in physiological conditions and can be intracellularly reduced to an amine . This reduction hinders the homogeneous functionalization of proteins . A strategy has been developed to selectively restore the azide group in proteins for robust functionalization . This restoration allows the compound to interact with its protein targets and induce changes in their structure and function .
Biochemical Pathways
The incorporation of this compound into proteins expands the chemistry and function of these proteins . It is involved in the shikimate (SHIK) and L-phenylalanine branch pathways . The azide moiety facilitates ‘click’ reactions to attach diverse chemical groups for protein functionalization . This modification endows proteins and biopolymers with new functionalities .
Pharmacokinetics
It is known that the azide moiety is unstable in physiological conditions and can be intracellularly reduced to an amine . This instability may affect the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The result of the action of this compound is the modification of proteins, which can enhance their functionalities . This modification can lead to the production of genetically encoded biomaterials with broad applications in biotherapeutics, materials science, and biotechnology .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the azide moiety is unstable in physiological conditions . Additionally, the intracellular environment can affect the compound’s action, as the azide can be intracellularly reduced to an amine . Understanding these environmental influences is crucial for optimizing the use of this compound in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of L-azidophenylalanine CHA salt involves the introduction of an azide group into the phenylalanine structure. One common method includes the reaction of L-phenylalanine with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring the preservation of the amino acid’s integrity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: L-azidophenylalanine CHA salt undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Click Chemistry Reactions: The azide group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Common Reagents and Conditions:
CuAAC Reactions: Typically involve copper(I) catalysts and alkyne-containing molecules.
SPAAC Reactions: Utilize strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.
Major Products: The major products of these reactions are triazole derivatives, which are formed through the cycloaddition of the azide group with alkynes .
Aplicaciones Científicas De Investigación
L-azidophenylalanine CHA salt has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
4-Azido-L-phenylalanine: Another azido-modified phenylalanine derivative used in similar applications.
4-Azidomethyl-L-phenylalanine: Contains an azidomethyl group instead of an azide group directly attached to the phenyl ring.
Uniqueness: L-azidophenylalanine CHA salt is unique due to its specific azide group placement, which allows for efficient incorporation into proteins and effective participation in click chemistry reactions. Its ability to act as a vibrational reporter also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(2S)-2-azido-3-phenylpropanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.C6H13N/c10-12-11-8(9(13)14)6-7-4-2-1-3-5-7;7-6-4-2-1-3-5-6/h1-5,8H,6H2,(H,13,14);6H,1-5,7H2/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRPIZUAYOTUGK-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)CC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-methylurea](/img/structure/B2946472.png)
![2-(Azidomethyl)bicyclo[2.2.2]octane](/img/structure/B2946473.png)
![4-[(4-benzylpiperidin-1-yl)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2946474.png)
![1-[(Oxolan-2-yl)methyl]-3-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2946476.png)

![1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2946479.png)
![1-(4-chlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole](/img/structure/B2946484.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanesulfonamide](/img/structure/B2946486.png)


![[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl](/img/structure/B2946489.png)
![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2946491.png)
